4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile
Description
4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile is a heterocyclic organic compound featuring a benzoxazolone core fused to a benzene ring and substituted with a methyl group linked to a benzonitrile moiety. The benzoxazolone system (C₇H₅NO₂) consists of a benzene fused to an oxazolone ring, which contains both oxygen and nitrogen atoms. The methyl bridge at position 3 of the benzoxazolone connects to a para-substituted benzonitrile group (C₆H₄CN), resulting in the molecular formula C₁₅H₉N₂O₂ and a calculated molecular weight of 249.25 g/mol.
Properties
CAS No. |
663928-85-6 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-9-11-5-7-12(8-6-11)10-17-13-3-1-2-4-14(13)19-15(17)18/h1-8H,10H2 |
InChI Key |
JPERFYIZBYRGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)C#N |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with an aldehyde under reflux conditions in the presence of a catalyst. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) can be used to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological research and drug discovery.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including treatments for infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
Thiazolidinone () introduces sulfur, which may influence electronic properties and hydrogen-bonding interactions.
Methoxymethyl in adds steric bulk and polarizability, which could modulate biological target interactions.
Synthetic Accessibility :
- The 45% yield for suggests moderate synthetic efficiency, likely due to steric challenges in introducing phenyl and benzonitrile groups.
Spectroscopic and Crystallographic Data
- NMR Confirmation : The benzonitrile group’s distinct ¹H/¹³C NMR signals (e.g., ~110 ppm for CN in ) are critical for structural validation.
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